
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
概要
説明
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is an organic compound with the chemical formula C16H20N4O4. It is a colorless to yellow crystalline solid that is soluble in most organic solvents but insoluble in water . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
科学的研究の応用
Cancer Therapy
Cediranib has been extensively studied for its potential in treating various types of cancer, including:
- Non-Small Cell Lung Cancer (NSCLC) : Clinical trials have demonstrated that Cediranib can enhance the efficacy of chemotherapy agents in patients with NSCLC by targeting the tumor vasculature .
- Breast Cancer : A pilot study indicated that Cediranib could improve the response to treatment in breast cancer models through its antiangiogenic properties .
Combination Therapies
Cediranib has been evaluated in combination with other therapeutic agents to enhance anticancer efficacy:
- With Radiotherapy : Research suggests that combining Cediranib with radiotherapy can lead to improved tumor control in preclinical models of lung cancer .
- With Chemotherapeutics : Studies have shown that Cediranib can sensitize resistant cancer cells to chemotherapeutic drugs like vincristine and eribulin .
Case Study 1: Efficacy in NSCLC
A clinical trial involving patients with NSCLC assessed the efficacy of Cediranib combined with standard chemotherapy. The results indicated a significant increase in progression-free survival compared to those receiving chemotherapy alone. The study highlighted the importance of targeting the tumor microenvironment to improve therapeutic outcomes .
Case Study 2: Breast Cancer Response
In a study utilizing a xenograft model of breast cancer, researchers combined Cediranib with physiologic imaging techniques to monitor treatment response. The findings suggested that early imaging could predict therapeutic efficacy, emphasizing Cediranib's role in enhancing treatment responses through vascular normalization .
Table 1: Inhibitory Potency of Cediranib on Various Receptors
Receptor | IC50 (nM) |
---|---|
VEGFR1 | 5 |
VEGFR2 | <1 |
VEGFR3 | ≤3 |
c-Kit | 2 |
PDGFR1 | 5 |
PDGFR2 | 36 |
FGFR1 | 26 |
Table 2: Summary of Clinical Trials Involving Cediranib
Study Type | Cancer Type | Combination Treatment | Key Findings |
---|---|---|---|
Phase II Trial | Non-Small Cell Lung Cancer | Chemotherapy | Increased progression-free survival |
Pilot Study | Breast Cancer | Physiologic Imaging | Early imaging correlated with response |
Preclinical Study | Lung Cancer | Radiotherapy | Improved tumor control |
作用機序
The mechanism of action of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain tyrosine kinases, thereby affecting signaling pathways involved in cell growth and proliferation . The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
- 4-(4-Fluoro-2-methylindol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
- 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
- 2-(4-Cyclohexyl-1,4-diazepan-1-yl)-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Uniqueness
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy and pyrrolidinyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
生物活性
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, also known by its CAS number 1320288-29-6, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C16H21N3O4
- Molecular Weight : 319.36 g/mol
- CAS Number : 1320288-29-6
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Similar quinazoline derivatives have been shown to target various receptor tyrosine kinases (RTKs), including:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- EGFR (Epidermal Growth Factor Receptor)
Biological Activity Data
Target | IC50 (nM) | Comments |
---|---|---|
VEGFR2 | <1 | Highly potent inhibition |
PDGFR1 | 5 | Significant inhibition observed |
PDGFR2 | 36 | Moderate inhibition compared to VEGFR |
c-Kit | 2 | Strong inhibitory effect on c-Kit signaling |
Efficacy Against Cancer Cell Lines
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various human cancer cell lines. The following table summarizes findings from studies evaluating the compound's cytotoxicity:
Case Studies
Several studies have highlighted the therapeutic potential of quinazoline derivatives in cancer treatment:
- Study on Quinazoline Derivatives :
-
Cediranib as a Reference Compound :
- Cediranib, a closely related compound, demonstrated potent activity against multiple RTKs and has been studied extensively for its anti-tumor properties. It showed IC50 values in the low nanomolar range against VEGFRs and PDGFRs, providing a benchmark for assessing the activity of similar compounds like this compound .
特性
IUPAC Name |
6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBLLKGGXRMCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。